5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol properties
5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol properties
An In-Depth Technical Guide to 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol: Properties, Synthesis, and Therapeutic Context
Executive Summary
This guide provides a comprehensive technical overview of 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in modern medicinal chemistry. Structurally, it integrates three key pharmacophoric elements: a versatile 1,2,4-triazole-3-thiol core, a metabolically robust cyclopropyl group, and a lipophilic naphthalene anchor. While its most prominent role is as a key intermediate in the synthesis of the URAT1 inhibitor Lesinurad, the unique combination of its structural motifs suggests a broader therapeutic potential. This document delves into its physicochemical properties, outlines a detailed synthetic strategy with workflow visualizations, discusses its established biological context, and explores potential structure-activity relationships for future research and drug development endeavors.
Introduction and Strategic Significance
5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 878671-96-6) is a sophisticated molecule designed at the intersection of established and modern medicinal chemistry principles. Its importance can be understood by dissecting its constituent parts.
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The 1,2,4-Triazole-3-thiol Scaffold : The 1,2,4-triazole ring is a "privileged structure" in drug discovery, known for its metabolic stability and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.[1][2] The addition of the thiol/thione group at the 3-position introduces a tautomeric system that further expands its interaction capabilities and serves as a handle for synthetic modification.[2] This core is associated with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4]
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The Cyclopropyl Moiety : The inclusion of a cyclopropyl ring is a strategic decision increasingly employed in modern drug design.[5] This small, strained ring offers several distinct advantages over simple alkyl groups. Its rigid conformation can lock a molecule into a bioactive shape, improving receptor binding affinity.[6][7] Crucially, the C-H bonds of a cyclopropyl group are shorter and stronger, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can significantly enhance a drug candidate's pharmacokinetic profile.[7][8]
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The Naphthalene Anchor : The large, aromatic surface of the naphthalene group provides a significant lipophilic domain. This feature is often exploited to achieve strong van der Waals or π-π stacking interactions within hydrophobic pockets of target enzymes or receptors, thereby increasing potency.[2]
The convergence of these three motifs makes this compound a highly valuable building block. Its primary documented application is as a direct precursor to Lesinurad, a drug used to treat hyperuricemia by inhibiting the uric acid transporter URAT1.[9]
Physicochemical Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and formulation. The data presented below is consolidated from chemical supplier information.
| Property | Value | Reference |
| CAS Number | 878671-96-6 | [9] |
| Molecular Formula | C₁₅H₁₄N₄S | |
| Molecular Weight | 282.36 g/mol | |
| Appearance | White to off-white powder | [9] |
| Melting Point | 167-170 °C | [9] |
| Boiling Point | 475.17 °C at 760 mmHg | [9] |
| Density | 1.52 g/cm³ | [9] |
| Flash Point | 241.17 °C | [9] |
| Refractive Index | 1.819 | [9] |
| LogP | 3.75 | [9] |
| Tautomerism | Exists in equilibrium between the thiol and thione forms. |
Synthesis and Characterization
While the precise industrial synthesis is proprietary, a robust and logical pathway can be designed based on well-established methods for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][3] The strategy relies on the formation of a key thiosemicarbazide intermediate followed by intramolecular cyclization.
Retrosynthetic Analysis
The retrosynthetic logic involves disconnecting the triazole ring to identify the primary starting materials. The key C-N and C-S bonds of the triazole are disconnected, revealing an isothiocyanate and an aminohydrazine, which can be traced back to the core aromatic amine, 4-cyclopropyl-1-naphthalenamine.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol is a self-validating system where the successful isolation and characterization of the intermediate at each major step confirms the viability of the subsequent transformation.
Step 1: Synthesis of 4-cyclopropyl-1-naphthalenamine
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Rationale: This precursor is the cornerstone of the synthesis. Its preparation can be achieved via established methods for creating cyclopropyl arenes, such as the palladium-catalyzed coupling of 1-bromo-4-iodonaphthalene with cyclopropylboronic acid, followed by amination. For the purpose of this guide, we will assume this precursor is available.
Step 2: Formation of 4-(4-cyclopropylnaphthalen-1-yl)thiosemicarbazide
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-cyclopropyl-1-naphthalenamine in ethanol.
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Reagent Addition: To this solution, add a slight excess (1.1 equivalents) of carbon disulfide (CS₂) and an aqueous solution of ammonia. Stir vigorously. This forms an in situ dithiocarbamate salt.
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Hydrazine Addition: Slowly add 1.2 equivalents of hydrazine hydrate.
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Reflux: Heat the mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold water and a small amount of cold ethanol, and then dried under vacuum.
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Causality: The use of hydrazine displaces the dithiocarbamate group to form the more stable thiosemicarbazide linkage, which is the direct precursor for cyclization.
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Step 3: Cyclization to 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
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Reaction Setup: Suspend the dried thiosemicarbazide from Step 2 in a 2M aqueous solution of sodium hydroxide (NaOH).
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Reflux: Heat the mixture to reflux for 6-8 hours. The suspension should gradually become a clear solution as the cyclization proceeds.
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Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with concentrated hydrochloric acid (HCl) or acetic acid to a pH of 5-6.
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Isolation: The target compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with distilled water to remove any inorganic salts, and dry in a vacuum oven at 60 °C.
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Causality: The strong basic medium (NaOH) facilitates the deprotonation of the terminal nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon in an intramolecular fashion to form the five-membered triazole ring. Acidification is required to neutralize the resulting salt and precipitate the neutral product.
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Caption: Forward synthetic workflow diagram.
Characterization Workflow
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.
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Purification: The crude product from the synthesis should be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
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Spectroscopic Analysis:
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¹H NMR: To confirm the structure. Expected signals would include aromatic protons from the naphthalene ring, aliphatic protons from the cyclopropyl group, and characteristic broad singlets at low field (downfield of 10 ppm) corresponding to the N-H and S-H protons of the triazole-thiol core.[3][10]
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¹³C NMR: To account for all carbon atoms in the molecule.
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FTIR: To identify key functional groups. Expect to see N-H stretching bands, C=N stretching from the triazole ring, and potentially a C=S (thione) band.
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Mass Spectrometry (MS): To confirm the molecular weight by identifying the molecular ion peak [M+H]⁺.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should ideally be >99% for use in further applications.
Caption: Post-synthesis characterization workflow.
Biological Context and Therapeutic Potential
Established Role: Intermediate for Lesinurad
The primary and commercially validated application of this compound is its role as a key building block in the synthesis of Lesinurad. Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys. By serving as the core scaffold onto which additional functional groups are installed to create the final active pharmaceutical ingredient (API), 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is integral to the production of this gout therapy.[9]
Structure-Activity Relationship (SAR) Insights
Beyond its role as an intermediate, the molecule itself possesses features that suggest intrinsic biological potential.
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Triazole-Thiol Core as a Pharmacophore: This moiety is a known zinc-binding group and can chelate other biologically relevant metal ions. Many enzymes, including metalloproteinases and carbonic anhydrases, rely on metal cofactors, making this compound a potential starting point for inhibitor design.[2] The amino group at the 4-position provides a crucial vector for hydrogen bonding, which can direct the molecule's orientation within a binding site.
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Metabolic Stability from the Cyclopropyl Group: A common failure point for drug candidates is rapid metabolic breakdown. The cyclopropyl group is known to block potential sites of oxidation on adjacent carbons, a feature that drug development professionals actively seek to engineer into molecules to improve their half-life and overall exposure in the body.[6][8]
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Lipophilicity and Target Engagement: The cyclopropylnaphthalene portion of the molecule provides significant lipophilicity (LogP ≈ 3.75).[9] This allows it to readily cross cell membranes and interact with hydrophobic binding pockets that are common in targets such as kinases, nuclear hormone receptors, and G-protein coupled receptors.
Potential for Broader Bioactivities
Given the extensive literature on related 1,2,4-triazole-3-thiol derivatives, it is logical to postulate that this compound or its close analogues could exhibit other biological activities. Numerous studies have shown that molecules with this core have potent antimicrobial and antifungal effects.[1][11][12] Furthermore, the 1,2,4-triazole nucleus is a component in several approved anticancer and anticonvulsant drugs.[4] Therefore, this molecule could serve as a valuable scaffold for screening libraries aimed at discovering new agents in these therapeutic areas.
Conclusion
5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is more than a simple synthetic intermediate; it is a product of rational chemical design that embodies several key principles of modern medicinal chemistry. Its structure is a deliberate fusion of a biologically versatile triazole-thiol core, a metabolically stabilizing cyclopropyl unit, and a high-affinity naphthalene anchor. While its immediate value lies in the efficient production of Lesinurad, its inherent physicochemical and structural properties make it and its derivatives highly compelling candidates for future drug discovery campaigns targeting a wide range of diseases. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and strategically deploy this potent chemical entity in their development pipelines.
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